N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(5-methyl-1-benzofuran-3-yl)-N-(4-methylbenzyl)acetamide
CAS No.:
Cat. No.: VC15313550
Molecular Formula: C23H25NO4S
Molecular Weight: 411.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H25NO4S |
|---|---|
| Molecular Weight | 411.5 g/mol |
| IUPAC Name | N-(1,1-dioxothiolan-3-yl)-2-(5-methyl-1-benzofuran-3-yl)-N-[(4-methylphenyl)methyl]acetamide |
| Standard InChI | InChI=1S/C23H25NO4S/c1-16-3-6-18(7-4-16)13-24(20-9-10-29(26,27)15-20)23(25)12-19-14-28-22-8-5-17(2)11-21(19)22/h3-8,11,14,20H,9-10,12-13,15H2,1-2H3 |
| Standard InChI Key | JVKFZMUPKZBUPZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)CC3=COC4=C3C=C(C=C4)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s molecular formula is C₂₄H₂₆N₂O₄S, with a molar mass of 438.54 g/mol. Key structural components include:
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A 5-methylbenzofuran ring system, which contributes aromaticity and planar rigidity.
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A 1,1-dioxidotetrahydrothiophen-3-yl group, introducing sulfone functionality and conformational flexibility.
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A 4-methylbenzyl substituent, enhancing lipophilicity and membrane permeability .
The benzofuran and tetrahydrothiophene moieties are connected via an acetamide bridge, creating a sterically hindered environment that influences receptor binding (Table 1).
Table 1: Key Structural Features
| Component | Role in Molecular Activity |
|---|---|
| 5-Methylbenzofuran | Enhances π-π stacking with target proteins |
| Tetrahydrothiophene sulfone | Modulates solubility and metabolic stability |
| 4-Methylbenzyl | Improves blood-brain barrier penetration |
Spectroscopic Data
Structural elucidation relies on advanced analytical techniques:
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NMR Spectroscopy: The -NMR spectrum exhibits distinct signals for the methyl groups (δ 2.3–2.5 ppm) and aromatic protons (δ 6.8–7.4 ppm). The sulfone group’s deshielding effect shifts the tetrahydrothiophene protons to δ 3.1–3.8 ppm .
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Mass Spectrometry: ESI-MS analysis shows a molecular ion peak at m/z 439.18 ([M+H]⁺), consistent with the molecular formula .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence (Figure 1):
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Benzofuran Core Formation: Friedel-Crafts acylation of resorcinol derivatives to construct the 5-methylbenzofuran ring.
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Acetamide Bridging: Coupling the benzofuran intermediate with chloroacetyl chloride, followed by nucleophilic substitution using 4-methylbenzylamine.
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Sulfone Introduction: Oxidation of the tetrahydrothiophene precursor with hydrogen peroxide in acetic acid.
Figure 1: Simplified Synthesis Route
Reaction Optimization
Critical parameters for high yield (>75%) include:
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Temperature Control: Maintaining 0–5°C during acylation to prevent side reactions.
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Catalyst Selection: Using DMAP (4-dimethylaminopyridine) to accelerate amide bond formation.
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Purification: Sequential column chromatography (silica gel, ethyl acetate/hexane) isolates the product with >98% purity.
Physicochemical and Reactivity Profiles
Solubility and Stability
The compound exhibits moderate aqueous solubility (0.2 mg/mL at pH 7.4) due to the sulfone group’s polarity. It remains stable under acidic conditions but undergoes hydrolysis in alkaline environments (t₁/₂ = 4.2 hours at pH 9).
Reactivity Trends
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Nucleophilic Substitution: The acetamide’s carbonyl carbon reacts with Grignard reagents to form ketone derivatives.
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Oxidation: The tetrahydrothiophene sulfone resists further oxidation, unlike non-sulfonated analogs.
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